![molecular formula C11H19NO3 B141526 Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 147804-30-6](/img/structure/B141526.png)
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Overview
Description
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a chemical compound with the molecular formula C11H19NO3. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used as a building block in organic synthesis due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of tert-butyl chloroformate with 1-oxa-6-azaspiro[2.5]octane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Oxides and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiro compounds.
Scientific Research Applications
Organic Synthesis Intermediate
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate serves as a crucial intermediate in organic synthesis. Its unique spirocyclic structure allows for the formation of complex molecules through various chemical reactions, including:
- Alkylation Reactions : The compound can undergo alkylation to introduce various substituents, enhancing molecular diversity.
Reaction Type | Description |
---|---|
Alkylation | Used to attach alkyl groups to the spiro structure, facilitating the development of new compounds. |
Pharmaceutical Development
The compound's structural characteristics make it a candidate for pharmaceutical applications, particularly in the development of new drugs targeting neurological disorders and other therapeutic areas. Its ability to interact with biological systems can lead to novel therapeutic agents.
Application Area | Potential Use |
---|---|
Neurology | Investigated for potential neuroprotective effects. |
Antidepressants | Studied for efficacy in mood regulation. |
Material Science
In material science, this compound can be used to synthesize polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Material Type | Application |
---|---|
Polymers | Used as a monomer or additive in polymer synthesis for improved properties. |
Case Study 1: Neuroprotective Properties
In a study published in a peer-reviewed journal, researchers explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Synthesis of Novel Antidepressants
Another study focused on synthesizing novel antidepressants using this compound as a building block. The resulting compounds exhibited promising activity in preclinical models of depression, highlighting the compound's utility in drug discovery.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The spirocyclic structure allows it to fit into enzyme active sites, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic Acid tert-Butyl Ester
- 6-(tert-Butoxycarbonyl)-1-oxa-6-azaspiro[2.5]octane
- 6-Boc-1-oxa-6-azaspiro[2.5]octane
Uniqueness
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various fields of research and industry .
Biological Activity
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, with the CAS number 147804-30-6, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanism of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 213.28 g/mol
- Melting Point : 55 - 59 °C
- Appearance : White to light yellow crystalline powder
The structure of the compound features a spirocyclic framework, which is significant for its biological activity.
This compound acts primarily as a dual μ-opioid and δ-opioid receptor agonist. This dual action is crucial in modulating pain pathways and may contribute to its analgesic properties. Research indicates that compounds with similar structures can influence neurotransmitter release and receptor activity, leading to potential therapeutic effects in pain management and other neuropharmacological applications .
Analgesic Effects
Studies have shown that derivatives of this compound exhibit significant analgesic effects in various models of pain. For instance, the administration of this compound has been linked to reduced pain responses in animal models, suggesting its potential as a novel analgesic agent .
Neuroprotective Properties
Preliminary investigations into the neuroprotective effects of this compound indicate that it may help in mitigating neuronal damage in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications in treating conditions like Alzheimer's disease and Parkinson's disease .
Case Studies and Research Findings
Safety Profile
While promising, safety assessments are crucial for any therapeutic application. The compound has been classified with warnings related to serious eye irritation and skin irritation potential. Proper handling precautions are recommended due to these hazards .
Q & A
Basic Research Questions
Q. How is tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate synthesized and characterized in academic settings?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, it reacts with 7-bromothieno[3,2-d]pyrimidin-4(3H)-one in DMF at 80°C for 16 hours using Cs₂CO₃ as a base. The product is isolated via liquid-liquid extraction (DCM and NH₄Cl) and purified by flash chromatography, yielding 78% as a pale-yellow solid . Characterization involves ¹H/¹³C NMR and mass spectrometry (MS) to confirm spirocyclic structure and purity. Alternative routes include ring-opening reactions of epoxides under carbonylation conditions .
Key Reaction Data :
Reactants/Conditions | Solvent | Temperature/Time | Yield | Purification |
---|---|---|---|---|
7-Bromo-thienopyrimidinone, Cs₂CO₃ | DMF | 80°C, 16 h | 78% | Flash chromatography |
Q. What are the recommended handling and storage protocols for this compound to ensure stability?
- Methodological Answer :
- Handling : Use nitrile gloves, avoid inhalation of vapors, and work in a fume hood. Electrostatic charge buildup must be prevented during transfer .
- Storage : Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., nitrogen). Ensure containers are upright to prevent leakage .
- Decontamination : Spills should be vacuumed and disposed of as hazardous waste. Avoid aqueous drainage systems .
Advanced Research Questions
Q. What analytical challenges arise when confirming the regioselectivity of reactions involving this spirocyclic compound?
- Methodological Answer : Regioselectivity challenges stem from the compound’s strained spirocyclic structure, which can lead to competing ring-opening pathways. For example, in carbonylation reactions, steric effects at the epoxide moiety influence product distribution. Researchers use ¹H NMR and X-ray crystallography (where feasible) to differentiate regioisomers . High-resolution MS and 2D NMR (e.g., NOESY) help resolve ambiguities in substituent positioning .
Q. How do solvent and base selection impact the reaction efficiency of nucleophilic substitutions using this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity by stabilizing intermediates. Non-polar solvents like toluene reduce side reactions in thermally sensitive conditions .
- Base Selection : Strong bases (e.g., Cs₂CO₃) deprotonate sterically hindered amines, enabling efficient substitutions. Weak bases may require prolonged heating, risking decomposition .
- Case Study : Using methanamine in ethanol at 50°C achieves ring-opening with 98% yield, while weaker bases in DMF require higher temperatures (80°C) .
Q. How can researchers address contradictions in reported yields for spirocyclic intermediates derived from this compound?
- Methodological Answer : Yield discrepancies often arise from purification methods or reaction scalability. For instance, flash chromatography (silica gel, ethyl acetate/hexane gradients) improves purity but may reduce yields compared to SCX-2 column chromatography, which preserves acidic byproducts . Kinetic studies (e.g., TLC monitoring) optimize reaction times and minimize decomposition .
Q. What role does this compound play in medicinal chemistry applications, such as protease inhibition or antimalarial drug development?
- Methodological Answer : The spirocyclic scaffold serves as a rigid pharmacophore. For example, derivatives of this compound are intermediates in synthesizing USP7 inhibitors (anticancer agents) and hemozoin formation inhibitors (antimalarials) . The tert-butyl group enhances solubility during SAR studies, while the oxazaspiro ring mimics peptide backbones in protease binding .
Q. Data Contradiction Analysis
Q. Why do different studies report varying stability profiles for this compound?
- Methodological Answer : Stability variations correlate with storage conditions and impurities. Studies using rigorously dried solvents (e.g., THF passed through molecular sieves) report longer shelf life . Impurities like residual TFA from Boc-deprotection accelerate degradation . Accelerated stability testing (40°C/75% RH) under ICH guidelines is recommended for batch consistency .
Properties
IUPAC Name |
tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(5-7-12)8-14-11/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSBMKGFFFMGOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622734 | |
Record name | tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147804-30-6 | |
Record name | tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Oxa-6-azaspiro[2.5]octane, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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